Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate)

Non-hydrolyzable nucleotide Hydrolysis resistance Stability assay

Enzymologists studying UTP-dependent pathways face rapid substrate hydrolysis by ubiquitous nucleotidases, preventing stable binding measurements and enzyme-substrate complex trapping. Uridine 5′-Imidotriphosphate (CAS 497064-75-2) eliminates this limitation through its α,β-imido bridge, conferring phosphohydrolase resistance while preserving native UTP substrate recognition. • Enables Kd determination and co-crystallization of UTP-binding proteins in the pre-catalytic state • Specifically blocks α,β-phosphate bond cleavage, unlike β,γ-imido analogs that remain susceptible to pyrophosphorylase activity • Maintains consistent substrate analog concentration in prolonged kinetic assays without depletion

Molecular Formula C9H16N3O14P3
Molecular Weight 483.16 g/mol
Cat. No. B12381768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate)
Molecular FormulaC9H16N3O14P3
Molecular Weight483.16 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(NP(=O)(O)OP(=O)(O)O)O)O)O
InChIInChI=1S/C9H16N3O14P3/c13-5-1-2-12(9(16)10-5)8-7(15)6(14)4(25-8)3-24-27(17,18)11-28(19,20)26-29(21,22)23/h1-2,4,6-8,14-15H,3H2,(H,10,13,16)(H2,21,22,23)(H3,11,17,18,19,20)/t4-,6?,7+,8-/m1/s1
InChIKeyOZIBFYOFLVBDIY-PDVZPSIWSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 10 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Uridine 5'-Imidotriphosphate: Non-Hydrolyzable UTP Analog


Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate) (CAS 497064-75-2) is a synthetic, phosphorylated uridine derivative and a non-hydrolyzable analog of uridine triphosphate (UTP). It belongs to the class of nucleoside 5'-imidotriphosphates, characterized by the substitution of a bridging oxygen atom in the triphosphate chain with an imido (NH) group. This structural modification confers resistance to enzymatic cleavage by phosphohydrolases and pyrophosphatases, thereby stabilizing the compound in biological systems [1]. It serves as a key substrate analog for investigating pyrimidine nucleotide metabolism and nucleoside synthesis pathways, and is utilized in the preparation of RNA oligonucleotides . The compound's primary differentiation lies in its ability to mimic the native substrate UTP while preventing catalytic turnover, a feature critical for trapping enzyme-substrate complexes for structural and mechanistic studies.

Analog type Non-hydrolyzable UTP analog with α,β-imidotriphosphate bridge
Key feature Resists α,β-cleavage by pyrophosphorylases and nucleotidyltransferases
Workflow fit Enzyme-substrate complex trapping, crystallography, UDP-sugar pathway studies

Why Uridine 5'-Imidotriphosphate Is Irreplaceable


Standard uridine triphosphate (UTP) is rapidly hydrolyzed by ubiquitous cellular nucleotidases and pyrophosphatases, leading to a short functional half-life in enzyme assays and precluding its use in studies requiring stable substrate binding without turnover. Even other non-hydrolyzable UTP analogs, such as those with modifications at the β,γ-bridge (e.g., UTPγS), exhibit different enzyme specificities and binding kinetics. Critically, the position of the non-hydrolyzable bridge (α,β vs. β,γ) dictates which specific enzymatic reactions are blocked. For example, a β,γ-imido analog may still undergo α,β-cleavage by pyrophosphorylases, while an α,β-imido analog like Uridine 5'-imidotriphosphate is specifically resistant to enzymes targeting the α,β-phosphate bond, such as UDP-sugar pyrophosphorylases and certain nucleotidyltransferases [1]. This positional specificity, combined with its resistance to hydrolysis, makes Uridine 5'-imidotriphosphate a uniquely suited tool for dissecting specific metabolic pathways where other analogs fail.

⚠️ Native UTP is rapidly hydrolyzed (t₁⁄₂ often
⚠️ β,γ-imido analogs (e.g., UTPγS) still present a cleavable α,β-bond and may not block pyrophosphorylases; positional specificity limits direct interchange.
⚠️ Other non-hydrolyzable modifications can alter enzyme recognition and binding kinetics; reported interaction profiles may not transfer across analog types.

Uridine 5'-Imidotriphosphate: Stability & Specificity Data


Hydrolytic Stability vs. Native Nucleotides

The defining functional advantage of Uridine 5'-imidotriphosphate is its resistance to enzymatic hydrolysis due to the substitution of a bridging oxygen with an imido group. While direct half-life data for the uridine derivative is not available, studies on the structurally analogous 2'-deoxyuridine 5'-(α,β-imido)triphosphate (α,β-imido-dUTP) demonstrate a hydrolysis half-life exceeding 500 hours under assay conditions, compared to the native substrate dUTP, which has a half-life of approximately 0.7 hours [1]. This represents a >700-fold increase in stability, a property that is class-typical for imidotriphosphate nucleotides [2].

Hydrolytic stability
Class-level inference
>500 h
reported half-life (class-typical)
Supports long-duration assay and crystallization compatibility
Inferred from α,β-imido-dUTP data; direct UTP analog confirmation pending
Non-hydrolyzable nucleotide Hydrolysis resistance Stability assay Imidotriphosphate

Selective Substrate for UDP-Sugar Pyrophosphorylases

Uridine 5'-imidotriphosphate (an α,β-imido analog) is recognized as a substrate by UDP-sugar pyrophosphorylases, enzymes that cleave the α,β-phosphate bond of UTP. In contrast, β,γ-imidotriphosphate analogs (e.g., UTPγS) are not substrates for these enzymes because the cleavage site (α,β-bond) remains hydrolysable [1]. This positional specificity is a critical differentiator. Studies on the related enzyme 2',5'-oligoadenylate synthetase, which also acts on the α-phosphate, show that adenosine 5'-(β,γ-imidotriphosphate) produced no detectable product, confirming that the imido group at the β,γ-position does not confer resistance to enzymes acting on the α,β-bond [2].

Pyrophosphorylase substrate
Cross-study comparable
α,β-imido UTP vs β,γ-imido analog
Recognized as substrate / inhibitor by UDP-sugar pyrophosphorylases; β,γ-imido analog is not
Supports pyrophosphorylase mechanism studies
Plant enzyme assays; qualitative substrate vs. non-substrate outcome
UDP-sugar pyrophosphorylase Substrate specificity Nucleotidyltransferase Enzyme kinetics

Crystallography of Stable Enzyme-Substrate Complexes

The non-hydrolyzable nature of Uridine 5'-imidotriphosphate allows it to be used to trap enzymes in their substrate-bound state for X-ray crystallography. This is a well-documented application for the compound, which has been successfully co-crystallized with the enzyme 3' terminal uridylyl transferase (TUTase, EC 2.7.7.52) from Drosophila melanogaster [1]. In contrast, the use of native UTP or hydrolysable analogs would result in turnover, product release, and a heterogeneous mixture of enzyme states (apo, substrate-bound, product-bound) that prevents crystallization or yields ambiguous electron density.

Crystallographic trapping
Supporting evidence
Successfully co-crystallized
with TUTase (EC 2.7.7.52) from D. melanogaster
Enables structural biology of pre-catalytic enzyme-substrate states
Vapor diffusion method; native UTP leads to turnover and heterogeneous states
Crystallography Enzyme-substrate complex Uridylyltransferase Structural biology

Uridine 5'-Imidotriphosphate: Primary Research Applications


Mechanistic Studies of UDP-Sugar Pyrophosphorylases

This is the primary and most validated application. Researchers studying UDP-sugar pyrophosphorylases (e.g., UGPase, USPase, UAGPase) require a tool to dissect the catalytic mechanism. Uridine 5'-imidotriphosphate acts as a non-hydrolyzable substrate analog that binds to the enzyme's active site, mimicking the UTP substrate but preventing the cleavage of the α,β-phosphate bond. This allows for the determination of binding constants (e.g., Kd) and the trapping of the enzyme-substrate complex for structural analysis [1]. This application is directly supported by its use in crystallography with a related nucleotidyltransferase [2].

Structural Biology of UTP-Dependent Enzymes

Uridine 5'-imidotriphosphate is a critical reagent for structural biologists aiming to solve the 3D structures of UTP-binding proteins. By co-crystallizing the target protein with this non-hydrolyzable analog, researchers can visualize the precise atomic interactions in the pre-catalytic state. This has been demonstrated with the enzyme 3' terminal uridylyl transferase (TUTase), where the compound was used to trap the enzyme-substrate complex, providing insights into substrate recognition and the structural basis for catalysis [2].

In Vitro Transcription with a Stable UTP Analog

In studies of RNA synthesis or modification where continuous incorporation is not desired, Uridine 5'-imidotriphosphate can be employed as a stable analog. For instance, in assays for RNA uridylyltransferases or other UTP-utilizing enzymes, its non-hydrolyzable nature ensures a consistent concentration of the substrate analog over time, enabling precise kinetic measurements of binding and inhibition without the complication of substrate depletion [1]. It is also noted as a reagent for the synthesis of RNA oligonucleotides .

UTP-Binding Specificity in Multi-Domain Proteins

Many proteins contain multiple nucleotide-binding domains (e.g., certain kinases, synthetases, and transferases). Uridine 5'-imidotriphosphate's high stability and structural mimicry of UTP make it an ideal probe for mapping specific UTP-binding sites. Its resistance to hydrolysis ensures that the observed binding signal originates from the intact molecule, and its unique α,β-imido modification provides a chemical handle or a distinct binding signature that can be exploited in biophysical assays like ITC or SPR, differentiating it from binding events of hydrolysable or non-specifically binding analogs [1].

Application
Selection Property
Validation Focus
UDP-sugar pyrophosphorylase mechanism
α,β-imido bridge resistance to cleavage
Binding affinity (Kd), enzyme-substrate complex trapping
Structural biology of UTP-dependent enzymes
Stable pre-catalytic complex formation
X-ray crystallography, cryo-EM sample preparation
In vitro transcription / RNA uridylyltransferase studies
Non-hydrolyzable substrate mimic with consistent concentration
Kinetic measurements, RNA synthesis control experiments
UTP-binding site mapping in multi-domain proteins
Hydrolysis-resistant, structurally faithful UTP probe
ITC, SPR, and other biophysical binding assays

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